molecular formula C14H9ClO3 B1650192 2-benzoyl-5-chlorobenzoic acid CAS No. 1147-42-8

2-benzoyl-5-chlorobenzoic acid

Cat. No.: B1650192
CAS No.: 1147-42-8
M. Wt: 260.67 g/mol
InChI Key: LSVPCSOPJGPTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-5-chlorobenzoic acid is an organic compound with the molecular formula C14H9ClO3 It is a derivative of benzoic acid, where the benzoyl and chloro groups are substituted at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-benzoyl-5-chlorobenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of benzoic acid, 2-benzoyl-5-chloro- often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-benzoyl-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, perfumes, and other specialty chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-benzoyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .

Properties

CAS No.

1147-42-8

Molecular Formula

C14H9ClO3

Molecular Weight

260.67 g/mol

IUPAC Name

2-benzoyl-5-chlorobenzoic acid

InChI

InChI=1S/C14H9ClO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18)

InChI Key

LSVPCSOPJGPTNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C(=O)O

1147-42-8

Origin of Product

United States

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